

Thiazolidine-2-carboxylic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Thiazolidine-2-carboxylic acid

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Introduction: Unveiling a Versatile Heterocyclic Scaffold

Thiazolidine-2-carboxylic acid, also known as β -thiaproline, is a fascinating heterocyclic compound that holds a significant position at the crossroads of chemistry and biology.[1][2] As a sulfur-containing analog of the amino acid proline, it presents a unique structural motif that has garnered considerable attention from researchers, particularly in the fields of medicinal chemistry, biochemistry, and drug development.[3][4] Its five-membered ring, incorporating both a sulfur and a nitrogen atom, imparts distinct chemical properties and biological activities that set it apart from its canonical counterpart.[2] This guide aims to provide an in-depth technical overview of the core basic properties of **thiazolidine-2-carboxylic acid**, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical and physical characteristics, its biochemical significance as a proline mimic, and its practical applications, supported by experimental considerations and methodologies.

I. Physicochemical Properties: The Foundation of Function

A thorough understanding of the physicochemical properties of **thiazolidine-2-carboxylic acid** is paramount for its effective handling, formulation, and application in any research or development endeavor.

Molecular Structure and Core Characteristics

Thiazolidine-2-carboxylic acid is a saturated heterocyclic compound with the molecular formula $C_4H_7NO_2S$ and a molecular weight of approximately 133.17 g/mol .^{[1][5][6]} The core structure consists of a five-membered thiazolidine ring with a carboxylic acid group attached to the carbon atom adjacent to both the sulfur and nitrogen atoms (C2).

Table 1: Core Physical and Chemical Properties of **Thiazolidine-2-carboxylic Acid**

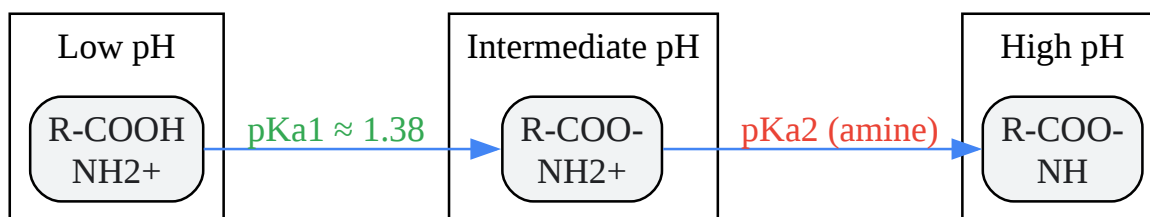
Property	Value	References
Molecular Formula	$C_4H_7NO_2S$	^{[1][4][5]}
Molecular Weight	133.17 g/mol	^{[1][4][5][6]}
Appearance	White to off-white crystalline powder or crystals	^{[4][5]}
Melting Point	176 - 182 °C	^{[4][7]}
Solubility	Soluble in water and polar organic solvents	^{[2][5][8]}
CAS Number	16310-13-7	^{[1][4]}

Acidity and pKa: A Key Determinant of Behavior

The carboxylic acid moiety is the primary acidic functional group in **thiazolidine-2-carboxylic acid**. Its acidity, quantified by the pKa value, is crucial for understanding its ionization state at different pH values, which in turn influences its solubility, stability, and biological interactions.

While experimental titration data for **thiazolidine-2-carboxylic acid** is not readily available in the reviewed literature, a predicted pKa value for the carboxylic acid group is approximately 1.38 ± 0.20 .^[5] Another source, in the context of thiazolidine-2,4-dicarboxylic acid, suggests a pKa of approximately 1 for the carboxylic group at the C-2 position.^[3] This low pKa value indicates that the carboxylic acid is relatively strong, and will be predominantly in its deprotonated, carboxylate form at physiological pH (around 7.4).

The basicity of the molecule is attributed to the secondary amine within the thiazolidine ring. The pKa of this group is also a critical parameter, though not explicitly found in the initial search results. Understanding both pKa values is essential for predicting the molecule's charge and its potential to form salts.



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Caption: Ionization states of **thiazolidine-2-carboxylic acid** at different pH ranges.

Solubility and Stability Profile

Thiazolidine-2-carboxylic acid is reported to be soluble in water and other polar organic solvents.[2][5] This solubility is largely due to the presence of the polar carboxylic acid and secondary amine groups, which can participate in hydrogen bonding with solvent molecules. The solubility is expected to be pH-dependent, with increased solubility at pH values above the pKa of the carboxylic acid and below the pKa of the secondary amine, where the molecule exists in its charged forms.

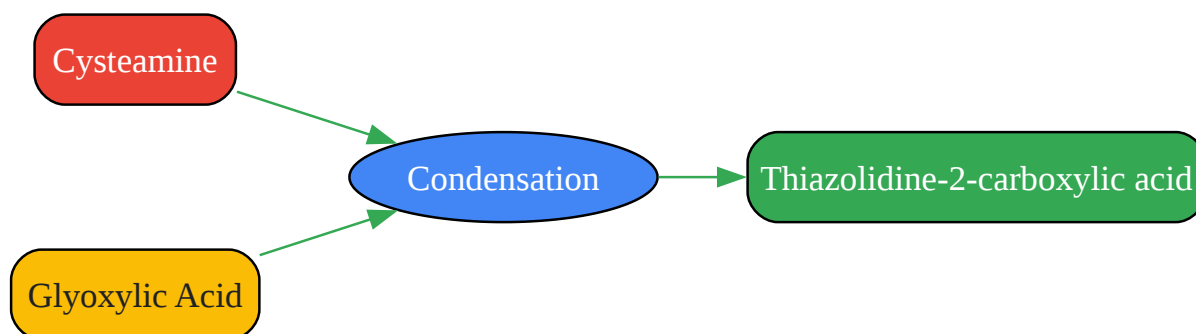
The stability of the thiazolidine ring can be influenced by pH. Studies on related 2-substituted thiazolidine-4-carboxylic acids have shown that the ring can be susceptible to degradation, particularly at lower pH values.[9] This degradation can lead to the release of the constituent aldehyde and cysteine precursors.[9] Therefore, when working with **thiazolidine-2-carboxylic acid**, especially in acidic conditions, it is crucial to consider its potential for hydrolysis. Buffering solutions to a neutral or slightly alkaline pH can enhance its stability.

II. Synthesis and Chemical Reactivity

The synthesis of **thiazolidine-2-carboxylic acid** is a key aspect for its availability in research and development. Its chemical reactivity is centered around the functional groups present in the molecule.

Synthesis from Cysteamine and Glyoxylic Acid: A Common Route

A prevalent method for the synthesis of **thiazolidine-2-carboxylic acid** involves the condensation reaction between cysteamine and glyoxylic acid.[10] This reaction forms the thiazolidine ring in a single step.



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Caption: General synthesis scheme for **thiazolidine-2-carboxylic acid**.

Experimental Protocol: Synthesis of **Thiazolidine-2-carboxylic Acid**

- Materials: Cysteamine hydrochloride, Glyoxylic acid monohydrate, Sodium hydroxide, Hydrochloric acid, Water, Ethanol.
- Procedure:
 - Dissolve cysteamine hydrochloride in water and adjust the pH to approximately 8-9 with a solution of sodium hydroxide. This deprotonates the amine group, making it nucleophilic.
 - In a separate flask, dissolve glyoxylic acid monohydrate in water.
 - Slowly add the glyoxylic acid solution to the cysteamine solution with stirring at room temperature. The reaction is typically rapid. A study has reported a second-order rate constant of $84 \text{ M}^{-1} \text{ min}^{-1}$ at 37°C and pH 7.5 for this reaction.[10]
 - Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Once the reaction is complete, acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylic acid and facilitate its precipitation.
- Cool the mixture in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration and wash with cold water.
- Recrystallize the crude product from a suitable solvent system, such as water/ethanol, to obtain pure **thiazolidine-2-carboxylic acid**.
- Dry the purified product under vacuum.
- Self-Validation: The purity of the synthesized compound should be confirmed by measuring its melting point and comparing it to the literature value (176-182 °C).[4][7] Further characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm the structure.

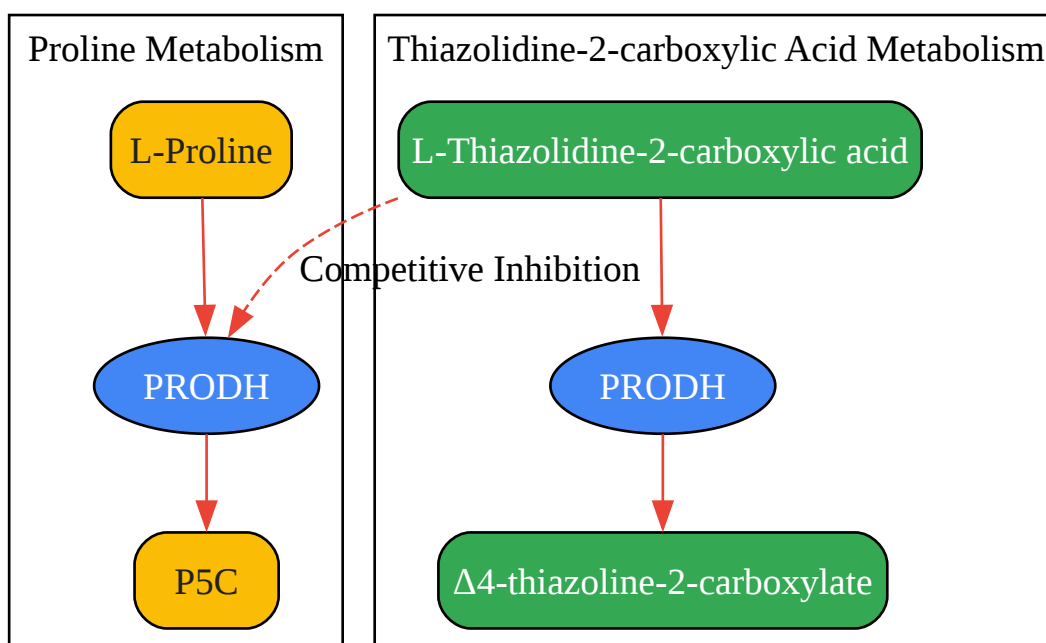
III. Biochemical Significance: A Proline Analog with Unique Properties

The structural similarity of **thiazolidine-2-carboxylic acid** to proline allows it to interact with biological systems that recognize and process proline. This mimicry is the basis for its diverse biological activities.

Interaction with Proline-Metabolizing Enzymes

Thiazolidine-2-carboxylic acid can act as a substrate for enzymes involved in proline metabolism. For instance, it is a substrate for D-amino acid oxidase, which oxidizes it to Δ^2 -thiazoline-2-carboxylic acid.[10] It has been shown to be a better substrate for this enzyme at pH 8.5 than at pH 7.5.[10]

Furthermore, **L-thiazolidine-2-carboxylic acid** can be a substrate for proline dehydrogenase (PRODH), a key enzyme in proline catabolism.[7] The catalytic efficiency of PRODH with **L-thiazolidine-2-carboxylic acid** can be significantly higher than with L-proline, primarily due to a lower Michaelis constant (K_m).[7]



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Caption: Interaction of L-proline and its analog with proline dehydrogenase (PRODH).

Incorporation into Polypeptides and Inhibition of Protein Synthesis

As a proline analog, **thiazolidine-2-carboxylic acid** can be recognized by prolyl-tRNA synthetase and incorporated into growing polypeptide chains during protein synthesis.[3] This incorporation can disrupt the normal structure and function of proteins. It has been demonstrated that β -thiaproline can inhibit proline incorporation into polypeptides and, in some systems, impair the further elongation of the polypeptide chain.[3] This inhibitory activity makes it a valuable tool for studying protein synthesis and the role of proline residues in protein structure and function.

IV. Applications in Research and Drug Development

The unique properties of **thiazolidine-2-carboxylic acid** have led to its use in various research and development applications.

A Building Block in Medicinal Chemistry

The thiazolidine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. **Thiazolidine-2-carboxylic acid** serves as a versatile building block for the synthesis of a wide range of derivatives with potential therapeutic applications.^[4] These derivatives have been explored for various activities, including anti-inflammatory and anti-diabetic effects.^[4]

Biochemical Research Tool

Due to its ability to interfere with proline metabolism and protein synthesis, **thiazolidine-2-carboxylic acid** is a useful tool for biochemical research.^[4] It can be used to probe the active sites of proline-metabolizing enzymes, to study the consequences of proline substitution in proteins, and to investigate metabolic pathways involving proline.^[4]

V. Analytical Methodologies

Accurate and reliable analytical methods are essential for the characterization and quantification of **thiazolidine-2-carboxylic acid**.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of **thiazolidine-2-carboxylic acid** and its derivatives. Coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS), HPLC can be used for purity assessment, quantification, and reaction monitoring.

Spectroscopic Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable tools for the structural elucidation of **thiazolidine-2-carboxylic acid** and its derivatives.
- Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.^[1]

VI. Safety and Handling

Appropriate safety precautions should always be taken when handling **thiazolidine-2-carboxylic acid**. It is important to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal.^[4] In general, it should be handled in a

well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion: A Molecule of Enduring Interest

Thiazolidine-2-carboxylic acid stands as a testament to the profound impact that subtle structural modifications can have on the chemical and biological properties of a molecule. Its role as a proline analog has opened up numerous avenues for research, from fundamental enzymology to the development of novel therapeutic agents. As our understanding of its properties and applications continues to grow, **thiazolidine-2-carboxylic acid** is poised to remain a molecule of significant interest to the scientific community. This guide has provided a comprehensive overview of its basic properties, serving as a valuable resource for researchers and developers seeking to harness the potential of this versatile heterocyclic compound.

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